Cas no 5411-56-3 (1-(2-Bromophenyl)ethanol)
1-(2-Bromophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Bromophenyl)ethanol
- 1-(2’-BROMOPHENYL)-1-HYDROXYETHANE
- 1-(2'-Bromophenyl)-1-hydroxyethane
- 2-bromo-2-methylBenzenemethanol
- Benzenemethanol,2-bromo-a-methyl-
- 2-Bromo-alpha-methylbenzyl alcohol
- 2-BROMOPHENYL METHYL CARBINOL
- NSC 10988
- o-Bromo-alpha-methylbenzyl alcohol
- 1-(2-bromophenyl)ethan-1-ol
- (r)-2-bromo-alpha-methylbenzyl alcohol
- NSC10988
- o-bromo-1-phenylethanol
- o-bromo-1-phenyl ethanol
- 1-(2-bro-mophenyl)ethanol
- 1-(2-bromo-phenyl)-ethanol
- 2-Bromo-A-methylbenzyl alcohol
- DZLZSFZSPIUINR-UHFFFAOYSA-N
- Benzenemethanol,2-b
- AKOS022183583
- EN300-137148
- DTXSID801313058
- NSC-10988
- FT-0656004
- EINECS 226-491-3
- FT-0605500
- SY024769
- NS00043217
- AS-31085
- SCHEMBL14376099
- MFCD00216591
- W-105674
- MFCD00065001
- SCHEMBL286556
- SY024770
- (RS)-1-(2-bromo-phenyl)-ethanol
- CS-0194295
- AKOS000249009
- FT-0657651
- SY005052
- (s)-2-bromo-alpha-methylbenzyl alcohol
- 5411-56-3
- DB-050591
- (R)-(+)-2-Bromo-alpha-methylbenzyl alcohol
- DB-010805
- DB-071793
-
- MDL: MFCD00065001
- Inchi: 1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
- InChI Key: DZLZSFZSPIUINR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C)O
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.1
Experimental Properties
- Color/Form: Transparent yellow liquid
- Density: 1.470 g/cm3 (27 ºC)
- Melting Point: 54-56°C
- Boiling Point: 128 ºC (15 Torr)
- Flash Point: 113.3±20.4 ºC,
- Refractive Index: 1.5702 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (3.8 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.50240
1-(2-Bromophenyl)ethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2-Bromophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108798-10g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 10g |
$396.78 | 2023-09-01 | |
| Alichem | A019108798-25g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 25g |
$500.00 | 2023-09-01 | |
| Alichem | A019108798-100g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 100g |
$584.00 | 2023-09-01 | |
| TRC | B700813-10mg |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700813-50mg |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700813-100mg |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852550-5g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | ≥97% | 5g |
435.60 | 2021-05-17 | |
| abcr | AB243459-1 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 1g |
€85.20 | 2023-04-27 | ||
| abcr | AB243459-5 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 5g |
€117.40 | 2023-04-27 | ||
| abcr | AB243459-10 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 10g |
€157.70 | 2023-04-27 |
1-(2-Bromophenyl)ethanol Suppliers
1-(2-Bromophenyl)ethanol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-(2-Bromophenyl)ethanol
Chemical Profile of 1-(2-Bromophenyl)ethanol (CAS No. 5411-56-3)
1-(2-Bromophenyl)ethanol, identified by its Chemical Abstracts Service registry number CAS No. 5411-56-3, is a significant organic compound widely studied in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a brominated aromatic ring connected to an ethanol side chain, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of various biologically active molecules.
The molecular structure of 1-(2-Bromophenyl)ethanol consists of a phenyl ring substituted with a bromine atom at the 2-position and an ethanol functional group attached to the 1-position. This specific arrangement imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 1-(2-Bromophenyl)ethanol has been explored in the context of drug discovery and development. Its structural motif is reminiscent of many pharmacophores found in therapeutic agents, particularly those targeting neurological and inflammatory disorders. Researchers have leveraged its reactivity to introduce diverse functional groups, enabling the synthesis of novel analogs with potential therapeutic benefits.
One notable application of 1-(2-Bromophenyl)ethanol is in the synthesis of small-molecule inhibitors for enzymes involved in disease pathways. For instance, studies have demonstrated its utility in generating derivatives that modulate the activity of kinases and phosphodiesterases. These enzymes play critical roles in signal transduction pathways, making them attractive targets for therapeutic intervention. The ability to modify the bromophenyl core while retaining the ethanol moiety allows for fine-tuning of physicochemical properties such as solubility and metabolic stability.
Advances in computational chemistry have further enhanced the understanding of 1-(2-Bromophenyl)ethanol's reactivity and its potential applications. Molecular modeling studies have predicted favorable interactions between this compound and biological targets, providing insights into its binding affinity and mode of action. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of promising candidates for further experimental validation.
The pharmaceutical industry has also shown interest in 1-(2-Bromophenyl)ethanol as a building block for more complex molecules. Its incorporation into peptidomimetics and heterocyclic scaffolds has yielded compounds with enhanced bioavailability and target specificity. Additionally, its role as a precursor in the synthesis of chiral auxiliaries has been investigated, contributing to the development of enantioselective methodologies.
Beyond pharmaceutical applications, 1-(2-Bromophenyl)ethanol finds utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable starting material for designing polymers with tailored properties. In agrochemistry, derivatives of this compound have been explored as potential intermediates for herbicides and fungicides, offering new avenues for crop protection strategies.
The synthesis of 1-(2-Bromophenyl)ethanol typically involves bromination of an aromatic precursor followed by reduction or hydroxylation steps to introduce the ethanol group. Recent innovations in synthetic methodologies have improved yields and reduced byproduct formation, making large-scale production more feasible. Green chemistry principles have also been applied to develop more sustainable routes, minimizing hazardous waste generation.
Ongoing research continues to uncover new applications for 1-(2-Bromophenyl)ethanol across various disciplines. Its unique structural features make it a versatile tool for chemists seeking to develop innovative solutions in medicine, materials science, and beyond. As synthetic techniques evolve and our understanding of biological systems deepens, compounds like CAS No. 5411-56-3 will undoubtedly play an increasingly pivotal role in advancing scientific discovery.
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